molecular formula C20H18FN3O3 B2654101 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021223-00-6

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No. B2654101
CAS RN: 1021223-00-6
M. Wt: 367.38
InChI Key: FFSTZPARTQUIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and conditions for each reaction .


Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Applications in Orexin Receptor Mechanisms

The compound GSK1059865, structurally related to the specified chemical, plays a significant role in modulating orexin receptors. Orexin receptors are involved in feeding, arousal, stress, and drug abuse. In a study on binge eating in rats, GSK1059865 demonstrated its effectiveness in reducing compulsive food intake without affecting normal food consumption, suggesting its potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Metabolism and Disposition Studies

The compound MK-0518, another structurally similar compound, was examined for its metabolic fate and excretion balance in rats and dogs. This study utilized 19F-nuclear magnetic resonance (NMR) spectroscopy, revealing insights into the drug's metabolism and highlighting the importance of understanding the pharmacokinetic properties of such compounds (Monteagudo et al., 2007).

Development of Aromatic Polyamides

Research into the synthesis of aromatic polyamides incorporated ether and isopropylidene or hexafluoroisopropylidene links in the main chain, utilizing compounds structurally related to the specified chemical. These polymers have applications in materials science, owing to their solubility in polar solvents and thermal stability (Hsiao & Yu, 1996).

HIV Integrase Inhibitors Research

The discovery and development of HIV integrase inhibitors, like BMS-777607, which shares a similar structural framework, showcase the application of such compounds in antiviral therapy. These inhibitors are crucial in the fight against HIV, underlining the therapeutic significance of compounds with this chemical backbone (Schroeder et al., 2009).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems .

Safety and Hazards

This involves studying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-24-12-19(27-13-14-4-6-16(21)7-5-14)18(25)9-17(24)20(26)23-11-15-3-2-8-22-10-15/h2-10,12H,11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSTZPARTQUIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.